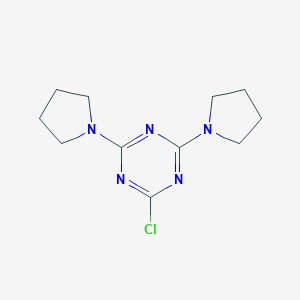

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine

Description

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine is a heterocyclic compound featuring a central 1,3,5-triazine ring substituted with chlorine at position 2 and pyrrolidinyl groups (5-membered saturated amines) at positions 4 and 6. This compound is primarily used in organic synthesis, leveraging the reactivity of its chlorine atom for nucleophilic substitution reactions. The pyrrolidinyl substituents enhance solubility in polar aprotic solvents compared to bulkier aryl or alkoxy variants .

Propriétés

IUPAC Name |

2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5/c12-9-13-10(16-5-1-2-6-16)15-11(14-9)17-7-3-4-8-17/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYSUMDKLIXYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)Cl)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Nucleophilic Substitution

The most widely reported method involves sequential substitution of chlorine atoms on cyanuric chloride with pyrrolidine under controlled conditions.

Reaction Scheme

Procedure

-

First Substitution : Cyanuric chloride (1 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0–5°C. Pyrrolidine (1 equiv) and triethylamine (1 equiv) are added dropwise. The mixture is stirred for 2–4 hours at 0–5°C to yield mono-substituted intermediate.

-

Second Substitution : The temperature is raised to 25°C, and a second equivalent of pyrrolidine and triethylamine is added. The reaction proceeds for 6–8 hours.

-

Workup : The mixture is washed with water, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from heptane or ethanol.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane, THF, or toluene |

| Temperature | 0–5°C (first step), 25°C (second step) |

| Base | Triethylamine, NaOH |

| Yield | 70–85% |

| Purity (HPLC) | >95% after recrystallization |

Optimized Protocols for Enhanced Efficiency

Microwave-Assisted Synthesis

A microwave-enhanced method reduces reaction time and improves selectivity:

-

Conditions : 800 W irradiation, 10–15 minutes per substitution step.

-

Advantages : 90–95% yield, reduced by-products (e.g., trisubstituted triazine).

One-Pot Synthesis

Adapted from CN106432114A, a one-pot approach eliminates intermediate isolation:

-

Cyanuric chloride and pyrrolidine (2.2 equiv) are reacted in DCM with NaHCO₃ at 0°C.

-

The mixture is warmed to 40°C for 6 hours.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to enhance safety and consistency:

-

Reactor Type : Tubular or microfluidic reactors.

-

Conditions : Residence time 10–20 minutes, 30–50°C.

-

Throughput : 50–100 kg/day with >90% conversion.

Economic Considerations

| Factor | Detail |

|---|---|

| Raw Material Cost | $120–150/kg (cyanuric chloride) |

| Energy Consumption | 15–20 kWh/kg |

| Waste Generation | <5% (mainly NaCl and solvent residues) |

Comparative Analysis of Methods

Yield and Purity Across Methodologies

| Method | Yield (%) | Purity (%) | By-Products |

|---|---|---|---|

| Stepwise (Lab) | 70–85 | 95–97 | Trisubstituted triazine |

| Microwave-Assisted | 90–95 | 98–99 | Minimal |

| One-Pot | 85–88 | 97–98 | Chloride salts |

| Continuous Flow | 90–92 | 99 | Negligible |

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine primarily undergoes nucleophilic substitution reactions due to the presence of the chloro group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield an aminotriazine derivative .

Applications De Recherche Scientifique

Biochemical Research

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine is utilized in proteomics research due to its ability to interact with various biomolecules. It serves as a biochemical probe that aids in the study of protein interactions and functions.

Case Study : In a study examining the binding affinities of various compounds to target proteins, this compound demonstrated significant binding activity, suggesting its potential as a lead compound for drug development aimed at specific protein targets .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. Its mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation.

Data Table: Anticancer Activity of this compound

| Study Reference | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Inhibition of cell cycle progression | |

| HeLa | 10 | Induction of apoptosis via caspase activation |

Agricultural Applications

This compound is also being explored for its potential use as a herbicide. Its triazine structure allows it to interfere with photosynthesis in plants.

Case Study : A field trial demonstrated that formulations containing this compound effectively reduced weed populations without adversely affecting crop yield .

Mécanisme D'action

The mechanism of action of 2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine involves the interaction with nucleophilic sites on target molecules. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of covalent bonds with the target. This reactivity is exploited in various applications, such as protein modification in proteomics research .

Comparaison Avec Des Composés Similaires

Comparison with Similar Triazine Derivatives

Substituent-Based Classification

Triazine derivatives are categorized by substituents at positions 2, 4, and 6. Key groups include:

- Alkoxy groups (e.g., methoxy, ethoxy)

- Aryl groups (e.g., phenyl, phenoxy)

- Heterocyclic amines (e.g., pyrrolidinyl, piperidinyl)

- Amino groups (e.g., diamino, ethylamino)

Alkoxy-Substituted Triazines

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, CAS 3140-73-6)

- Molecular Formula : C₅H₆ClN₃O₂

- Physical Properties : Melting point 71–74°C; soluble in tetrahydrofuran (THF) .

- Reactivity : Highly reactive coupling agent for peptide synthesis due to methoxy groups’ electron-withdrawing effect, activating the chlorine for substitution .

- Applications : Used in amide bond formation with N-methylmorpholine, achieving yields up to 75% under controlled conditions (−5°C, THF) .

2-Chloro-4,6-diethoxy-1,3,5-triazine (CDET)

Aryl-Substituted Triazines

2-Chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5)

- Molecular Formula : C₁₅H₁₀ClN₃

- Physical Properties : Melting point 138–140°C; soluble in toluene .

- Reactivity : Chlorine displacement enables synthesis of triphenyltriazine (kyaphenine) via Grignard reactions .

- Applications : Precursor for organic light-emitting diodes (OLEDs) and electron transport materials .

2-Chloro-4,6-diphenoxy-1,3,5-triazine

- Applications: Functionalizes carbon nanomaterials via covalent bonding with cysteine .

Heterocyclic Amine-Substituted Triazines

2-Chloro-4,6-di(1-piperidinyl)-1,3,5-triazine (CAS 7710-36-3)

- Molecular Formula : C₁₃H₂₀ClN₅

- Physical Properties : Molecular weight 281.79 g/mol; ChemSpider ID 195535 .

- Differentiation : Piperidinyl groups (6-membered rings) offer steric bulk and moderate solubility compared to pyrrolidinyl analogs.

Target Compound: 2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine

- Inferred Properties : Pyrrolidinyl groups (5-membered rings) enhance solubility in organic solvents (e.g., chloroform, THF) due to reduced steric hindrance.

- Applications : Likely used in nucleophilic substitutions for pharmaceuticals or agrochemicals, though specific applications are less documented .

Amino-Substituted Triazines

2-Chloro-4,6-diamino-1,3,5-triazine (ATZ) and 2,4-Bis(ethylamino)-6-chloro-1,3,5-triazine (SMZ)

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| CDMT | 4,6-Dimethoxy | 175.57 | 71–74 | THF, DMF |

| 2-Chloro-4,6-diphenyltriazine | 4,6-Diphenyl | 267.71 | 138–140 | Toluene |

| 2-Chloro-4,6-dipiperidinyltriazine | 4,6-Dipiperidinyl | 281.79 | Not reported | Organic solvents |

| Target Compound | 4,6-Dipyrrolidinyl | ~253.45 (calculated) | Not reported | Polar aprotic solvents |

Activité Biologique

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine (CAS Number: 111669-20-6) is a synthetic compound belonging to the triazine family. It has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C11H16N5Cl

- Molecular Weight : 253.73 g/mol

- Storage Conditions : Room temperature .

The biological activity of this compound is primarily linked to its ability to inhibit various kinases involved in cancer progression and cell signaling pathways. It has been shown to selectively inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in regulating cell growth and metabolism.

Biological Activity Overview

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-cancer properties. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | Inhibition of AKT phosphorylation |

| MCF-7 (Breast Cancer) | 1.25 | Suppression of PI3K/mTOR signaling |

| HeLa (Cervical Cancer) | 1.03 | Induction of apoptosis through BAX/Bcl-2 modulation |

| HepG2 (Liver Cancer) | 12.21 | Cell cycle arrest at G0/G1 phase |

| MDA-MB-231 (Breast Cancer) | 15.83 | Induction of cell death via kinase inhibition |

These findings indicate that the compound effectively targets multiple pathways involved in cancer cell survival and proliferation .

Study 1: In Vitro Analysis

A study investigated the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound exhibited potent anti-cancer activity with IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil.

Study 2: In Vivo Efficacy

In a xenograft model using nude mice bearing human tumor cells, administration of the compound resulted in a marked reduction in tumor volume compared to control groups. This suggests that the compound not only inhibits cancer cell growth in vitro but also demonstrates efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-4,6-diphenyl-1,3,5-triazine?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-azido-4,6-dimethoxy-1,3,5-triazine can be prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with sodium azide (NaN₃) . For phenyl-substituted derivatives, Grignard reagents (e.g., phenylmagnesium bromide) are used to substitute chlorine atoms .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (e.g., from toluene, given its solubility ).

Q. How can researchers verify the purity and structural identity of 2-Chloro-4,6-diphenyl-1,3,5-triazine?

- Analytical Techniques :

- Melting Point : 138–140°C (lit.) .

- Chromatography : GC purity ≥98% .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR for functional group analysis (C-Cl stretch at ~750 cm⁻¹) .

Q. What are the primary research applications of chloro-triazine derivatives?

- Pharmaceutical Intermediates : Used to synthesize benzimidazoles and electron transport materials for OLEDs .

- Peptide Coupling : 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) activates carboxylic acids in racemization-free peptide synthesis .

Advanced Research Questions

Q. What reaction mechanisms underlie the coupling efficiency of CDMT in peptide synthesis?

- Mechanistic Insight : CDMT reacts with carboxylic acids to form an active triazinyl ester intermediate, which is stabilized by 1,4-diazabicyclo[2.2.2]octane (DABCO). This intermediate reacts with amines to form amides without racemization .

- Optimization : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents and maintain pH 7–8 to minimize side reactions .

Q. How can researchers resolve contradictory data in spectroscopic characterization of triazine derivatives?

- Case Study : Discrepancies in ¹H NMR signals may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl) deshield adjacent protons, while methoxy groups cause upfield shifts .

- Resolution : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and compare with computational predictions (e.g., DFT calculations) .

Q. What strategies improve the yield of triazine-based OLED electron transport materials?

- Experimental Design :

- Solvent Selection : Toluene is preferred for its high solubility (1.265 g/cm³) and low polarity .

- Temperature Control : Reactions performed at 60–80°C minimize decomposition .

Critical Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.